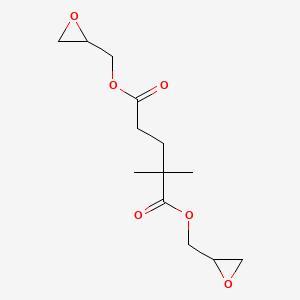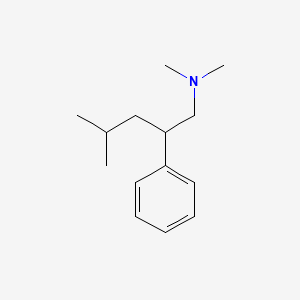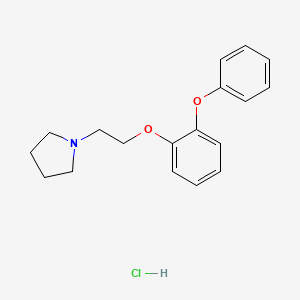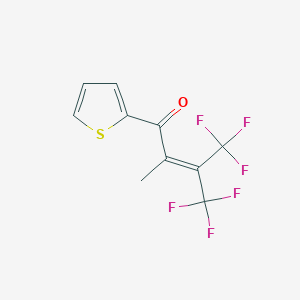
Bis(2,3-epoxypropyl) 2,2-dimethylglutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-epoxypropyl) 2,2-dimethylglutarate: is an organic compound with the molecular formula C13H20O6 . It is characterized by the presence of two epoxy groups and a dimethylglutarate core. This compound is known for its unique chemical structure, which includes two three-membered oxirane rings and ester functionalities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3-epoxypropyl) 2,2-dimethylglutarate typically involves the reaction of 2,2-dimethylglutaric acid with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the action of the base .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,3-epoxypropyl) 2,2-dimethylglutarate undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy groups.
Major Products:
Diols: from oxidation of epoxy groups.
Alcohols: from reduction of ester groups.
Substituted products: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Bis(2,3-epoxypropyl) 2,2-dimethylglutarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a cross-linking agent in the preparation of biomaterials.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is utilized in the production of polymers and resins
Mécanisme D'action
The mechanism of action of Bis(2,3-epoxypropyl) 2,2-dimethylglutarate involves the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of cross-linked structures. The ester groups can also participate in hydrolysis reactions, releasing the corresponding acids and alcohols .
Comparaison Avec Des Composés Similaires
Bisphenol A diglycidyl ether: Another epoxy compound with similar reactivity.
Ethylene glycol diglycidyl ether: Contains two epoxy groups and is used in similar applications.
Diglycidyl 1,2-cyclohexanedicarboxylate: A compound with two epoxy groups and a cyclohexane core.
Uniqueness: Bis(2,3-epoxypropyl) 2,2-dimethylglutarate is unique due to its dimethylglutarate core, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise control over molecular architecture .
Propriétés
Numéro CAS |
25677-88-7 |
|---|---|
Formule moléculaire |
C13H20O6 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
bis(oxiran-2-ylmethyl) 2,2-dimethylpentanedioate |
InChI |
InChI=1S/C13H20O6/c1-13(2,12(15)19-8-10-6-17-10)4-3-11(14)18-7-9-5-16-9/h9-10H,3-8H2,1-2H3 |
Clé InChI |
XFIRMLBRMBPHRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(=O)OCC1CO1)C(=O)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)

